5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one
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Overview
Description
5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one: is a heterocyclic compound that features a unique combination of a pyrrolo and thiazole ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of methoxy and methyl groups, along with the dioxo functionality, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be constructed through a cyclization reaction under basic conditions.
Introduction of the Pyrrolo Ring: The thiazole intermediate is then subjected to a cyclization reaction with an appropriate amine or amino acid derivative to form the pyrrolo ring.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the dioxo groups, potentially converting them into hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products
Oxidation: Products such as 5-formyl-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one.
Reduction: Products like 5-hydroxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry as a potential lead compound for the development of new drugs. Its heterocyclic structure is often found in bioactive molecules, making it a candidate for further investigation in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which 5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one exerts its effects is largely dependent on its interaction with biological targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one: can be compared to other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combined pyrrolo and thiazole ring system, which is less common compared to other heterocyclic structures. This unique combination provides distinct chemical properties and reactivity, making it a valuable compound for further research and development.
Biological Activity
5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one is a compound of interest due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological effects supported by recent research findings.
Chemical Structure and Synthesis
The compound features a pyrrolo-thiazole backbone with methoxy and methyl substituents that may influence its pharmacological properties. The synthesis typically involves multi-step reactions starting from simpler thiazole derivatives, followed by cyclization and functional group modifications to yield the final product.
Synthesis Overview
- Starting Materials : Thiosemicarbazide and appropriate diketones.
- Reagents : Methanol, hydrochloric acid, and various catalysts.
- Process :
- Initial condensation to form hydrazinocarbothioamide.
- Cyclization to form the pyrrolo-thiazole structure.
This synthetic pathway is crucial for developing derivatives with enhanced biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown effectiveness against various pathogens including bacteria and fungi due to their ability to disrupt microbial cell walls or interfere with metabolic pathways.
Antitumor Activity
Research has demonstrated that thiazole-containing compounds possess notable antitumor properties. The presence of the thiazole ring in the structure is often linked to cytotoxic effects on cancer cell lines. Notably:
- IC50 Values : Compounds derived from thiazoles have shown IC50 values ranging from 1.61 µg/mL to 30 µM against different cancer cell lines, indicating potent anticancer activity.
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases or by inhibiting key signaling pathways involved in cell proliferation.
Anticonvulsant Activity
In a picrotoxin-induced convulsion model, certain thiazole derivatives exhibited anticonvulsant effects. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against seizures.
Inhibition of Enzymatic Activity
Some studies have explored the potential of this compound as an inhibitor of specific enzymes related to coagulation and inflammation:
- Coagulation Factors : Derivatives have been synthesized that inhibit factors Xa and XIa, which are critical in the coagulation cascade.
- Inflammatory Pathways : The compound may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study conducted on various thiazole derivatives revealed that those with methoxy groups showed enhanced cytotoxicity against human glioblastoma U251 cells compared to their non-methoxy counterparts. The SAR analysis indicated that the presence of electron-donating groups significantly increased activity levels.
Properties
IUPAC Name |
5-methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-8-3-6(13-2)4-9(8)14(11,12)5-7(8)10/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAUFMYEVWYHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN1S(=O)(=O)CC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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